N-Demethyltapentadol

Analgesic activity Tail-flick test Metabolite pharmacology

N-Demethyltapentadol (also referred to as N-desmethyl tapentadol or M2) is the principal phase I metabolite of the centrally acting analgesic tapentadol, formed via N-demethylation mediated predominantly by CYP2C9, CYP2C19, and CYP2C8. With a molecular formula of C13H21NO and a molecular weight of 207.31 g/mol, the compound is a phenylpropane-class alkylbenzene that retains the (2R,3R) stereochemical configuration of the parent drug.

Molecular Formula C13H21NO
Molecular Weight 207.317
CAS No. 1300037-83-5
Cat. No. B590737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Demethyltapentadol
CAS1300037-83-5
Synonyms3-[(1R,2R)-1-Ethyl-2-methyl-3-(methylamino)propyl]phenol; 
Molecular FormulaC13H21NO
Molecular Weight207.317
Structural Identifiers
SMILESCCC(C1=CC(=CC=C1)O)C(C)CNC
InChIInChI=1S/C13H21NO/c1-4-13(10(2)9-14-3)11-6-5-7-12(15)8-11/h5-8,10,13-15H,4,9H2,1-3H3/t10-,13+/m0/s1
InChIKeyPQQINTFVECNXLC-GXFFZTMASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Demethyltapentadol (CAS 1300037-83-5): Primary Inactive Metabolite of Tapentadol for Analytical and Pharmacological Reference Applications


N-Demethyltapentadol (also referred to as N-desmethyl tapentadol or M2) is the principal phase I metabolite of the centrally acting analgesic tapentadol, formed via N-demethylation mediated predominantly by CYP2C9, CYP2C19, and CYP2C8 [1]. With a molecular formula of C13H21NO and a molecular weight of 207.31 g/mol, the compound is a phenylpropane-class alkylbenzene that retains the (2R,3R) stereochemical configuration of the parent drug [2]. Unlike the parent compound tapentadol—which exerts its therapeutic effects through dual μ-opioid receptor (MOR) agonism (Ki = 0.1 μM) and norepinephrine transporter (NET) inhibition (Ki = 0.5 μM)—N-demethyltapentadol exhibits substantially reduced target binding affinity and lacks clinically meaningful analgesic activity [1]. The compound is excreted in urine both in unconjugated form and as glucuronide and sulfate conjugates, serving as a key biomarker for tapentadol compliance monitoring and forensic toxicology applications [1].

Why N-Demethyltapentadol Cannot Be Substituted for Tapentadol or Other Opioid Metabolites in Research and Analytical Workflows


Despite sharing the same phenylpropane scaffold as tapentadol, N-demethyltapentadol is pharmacologically non-fungible with the parent drug or with active metabolites from related opioid analgesics. The FDA-approved prescribing information for tapentadol (Nucynta®) explicitly states that none of its metabolites—including N-desmethyl tapentadol—contribute to analgesic activity [1]. This stands in stark contrast to the tramadol system, where O-desmethyltramadol (M1) is an essential active metabolite with MOR Ki of approximately 3.4 nM, roughly 200–300 times more potent than the parent at the μ-opioid receptor [2]. For N-demethyltapentadol, the combination of weak target binding (Ki 0.5–1.1 μM at MOR or NET) and systemic exposure levels that are more than 45-fold below the concentrations required for receptor occupancy means this metabolite is functionally silent in vivo [3]. Consequently, any research application requiring a pharmacologically active MOR agonist or NET inhibitor, or any analytical workflow quantifying active drug exposure, demands the use of the parent tapentadol—not its N-desmethyl metabolite. The metabolite's value lies exclusively in its role as a negative control, an analytical reference standard, and a probe for CYP2C9/CYP2C19 metabolic activity.

Quantitative Differentiation Evidence for N-Demethyltapentadol: Comparator-Backed Data for Informed Procurement Decisions


Confirmed Absence of Analgesic Activity in In Vivo Pain Models Versus Parent Tapentadol

N-Demethyltapentadol was tested alongside eight other tapentadol metabolites in the mouse tail-flick test, an established model of acute thermal nociception. All nine metabolites, including N-demethyltapentadol, produced no analgesic effect in this assay [1]. By contrast, the parent compound tapentadol exhibits robust, dose-dependent antinociception across multiple preclinical pain models, with ED50 values ranging from 8.2 to 13 mg/kg after intraperitoneal administration in rats [2]. In the more sensitive phenylquinone writhing test, only five of the nine metabolites showed any analgesic activity, and this activity correlated exclusively with moderate binding affinity (Ki between 0.5 μM and 1.1 μM) at either the noradrenaline transporter or the μ-opioid receptor [1].

Analgesic activity Tail-flick test Metabolite pharmacology

MOR and NET Binding Affinity Deficit Compared with Parent Tapentadol and Active Tramadol Metabolite M1

Quantitative binding data reveal a critical potency gap between N-demethyltapentadol and clinically relevant opioid receptor ligands. The tapentadol metabolites that exhibited any analgesic activity (including potentially N-demethyltapentadol itself) displayed only moderate binding affinity at the μ-opioid receptor or noradrenaline transporter, with Ki values in the range of 0.5 μM to 1.1 μM [1]. In contrast, the parent drug tapentadol binds to MOR with Ki = 0.1 μM (100 nM) and inhibits NET with Ki = 0.5 μM (500 nM), as measured by displacement of [3H]DAMGO from rat brain membranes and synaptosomal reuptake inhibition, respectively [2]. Furthermore, the active M1 metabolite of tramadol (O-desmethyltramadol) achieves a MOR Ki of approximately 3.4 nM (0.0034 μM)—roughly 150–320 times more potent than N-demethyltapentadol at MOR—making it a far more appropriate positive control for μ-opioid receptor activation studies [3].

Receptor binding affinity μ-Opioid receptor Norepinephrine transporter

Systemic Exposure Far Below Target Engagement Threshold Confirms Functional Silencing In Vivo

Even for those tapentadol metabolites that demonstrated measurable binding to MOR or NET (Ki 0.5–1.1 μM), the systemic concentrations achieved in humans after standard therapeutic oral doses of tapentadol were found to be more than 45-fold lower than their respective Ki values at these target sites [1]. For reference, tapentadol immediate-release at a therapeutic dose of 86 mg yields a Cmax of approximately 64.2 ng/mL, which translates to roughly 0.29 μM—adequately within range for engagement of MOR (Ki = 0.1 μM) and NET (Ki = 0.5 μM) [2]. By contrast, N-demethyltapentadol constitutes only approximately 13% of the administered dose and would be expected to reach plasma concentrations far below the minimum required for even 50% receptor occupancy, confirming that it cannot contribute to the clinical analgesic effect of tapentadol [3].

Pharmacokinetic-pharmacodynamic disconnect Systemic exposure Target occupancy

Metabolic Pathway Divergence from Tramadol: N-Demethylation as Inactivation Versus Activation Route

A fundamental class-level distinction separates the metabolic logic of tapentadol from that of tramadol, directly affecting which metabolite reference standards are appropriate for which experimental system. Tramadol is a prodrug that requires CYP2D6-mediated O-demethylation to generate O-desmethyltramadol (M1), a metabolite with MOR Ki of 3.4 nM that is 200–300 times more potent than tramadol itself at the μ-opioid receptor and is essential for tramadol's clinical analgesic activity [1]. By contrast, tapentadol's N-demethylation pathway—yielding N-demethyltapentadol (M2) via CYP2C9, CYP2C19, and CYP2C8—represents an inactivation route: the metabolite is pharmacologically inert, and tapentadol does not require metabolic activation for efficacy [2]. This distinction is further reinforced by species differences: dogs principally produce inactive N-desmethyl tramadol, resulting in poor tramadol analgesia, whereas tapentadol remains effective in dogs precisely because it is not reliant on bioactivation [3].

Opioid metabolism Prodrug activation CYP2D6 vs CYP2C19

CYP2C19 Genotype-Dependent Variability in N-Demethyltapentadol Formation as a Pharmacogenetic Probe

The formation of N-demethyltapentadol from tapentadol is catalyzed specifically by CYP2C9, CYP2C19, and CYP2C8, with CYP2C19 being a quantitatively significant contributor [1]. A comprehensive in vitro study evaluated the catalytic activity of 31 CYP2C19 allelic variants using insect microsomes expressing individual alleles incubated with 50–1250 μM tapentadol. The intrinsic clearance (Vmax/Km) of N-desmethyl tapentadol formation was dramatically altered across genotypes: only one variant (N277K) showed no significant difference from wild-type CYP2C19.1B, while two variants (CYP2C19.29 and L16F) displayed markedly increased intrinsic clearance values of 302.22% and 199.97% relative to wild-type, respectively [2]. Conversely, 24 variants exhibited significantly decreased clearance, ranging from 0.32% to 79.15% of wild-type, with CYP2C19.2G, 2H, R124Q, and R261W showing drastic decreases (>80% reduction) [2]. In marked contrast, the major metabolic route for tapentadol (~70%) is direct glucuronidation via UGT1A9, UGT2B7, and UGT1A6, which is not captured by monitoring N-demethyltapentadol formation [3].

Pharmacogenetics CYP2C19 polymorphism Intrinsic clearance

Validated Analytical Reference Standard with Defined Method Performance Parameters for Urinary Compliance Testing

N-Demethyltapentadol is a primary urinary and blood metabolite of tapentadol, and its detection alongside the parent drug is the standard approach for confirming tapentadol use in clinical compliance monitoring and forensic toxicology . A validated UPLC-MS/MS method using authentic urine specimens from pain management patients established the following performance parameters: linear range 100–500,000 ng/mL for N-desmethyltapentadol (versus 50–500,000 ng/mL for tapentadol), with intraday precision 2.2–6.9% RSD and interday precision 1.2–8.4% RSD across three concentration levels for both analytes; the limit of quantitation was 100 ng/mL for N-desmethyltapentadol and 50 ng/mL for tapentadol, with correlation coefficients (R²) above 0.99 for both [1]. Clinical laboratories report N-desmethyltapentadol qualitatively with a cutoff of 25 ng/mL in urine as an indicator of tapentadol use [2]. A certified reference standard of N-desmethyltapentadol (1.0 mg/mL in methanol, CAS 1300037-83-5) is commercially available as Cerilliant® D-052, manufactured under ISO Guide 34 and ISO/IEC 17025, suitable for both GC/MS and LC/MS applications across pharmaceutical, forensic, and clinical toxicology workflows .

Analytical method validation Forensic toxicology Therapeutic drug monitoring

Optimal Application Scenarios for N-Demethyltapentadol Based on Verified Differentiation Evidence


Negative Control in Opioid Receptor Pharmacology and In Vivo Pain Model Studies

N-Demethyltapentadol is ideally deployed as a pharmacologically validated negative control in experimental designs that require differentiation of parent tapentadol effects from potential metabolite confounds. Because all nine tapentadol metabolites—including N-demethyltapentadol—produced no analgesic effect in the mouse tail-flick test, and their systemic concentrations in humans are >45-fold below the Ki for MOR/NET occupancy, this compound provides a rigorously characterized inactive comparator [1]. Researchers studying tapentadol's dual mechanism (MOR agonism plus NET inhibition) can use N-demethyltapentadol to confirm that observed pharmacological effects are exclusively attributable to the parent molecule and not to circulating metabolites, a critical experimental design element for publications and regulatory submissions [2].

Metabolite Identification and Quantification in Pharmacokinetic and Toxicokinetic Studies

As the primary phase I metabolite of tapentadol (accounting for 13% of an administered dose via CYP2C9/CYP2C19/CYP2C8), N-demethyltapentadol is an essential analytical reference standard for comprehensive pharmacokinetic profiling of tapentadol in preclinical and clinical studies [1]. The validated UPLC-MS/MS method with defined LOQ of 100 ng/mL and linearity up to 500,000 ng/mL enables accurate quantification in urine and oral fluid matrices, while the availability of a certified reference material (Cerilliant D-052, 1.0 mg/mL) under ISO 17025 accreditation ensures traceability for regulatory bioanalytical method validation [2]. This application is particularly relevant for bioequivalence studies of generic tapentadol formulations and for drug-drug interaction investigations where CYP2C9 or CYP2C19 inhibition may alter the metabolic profile.

CYP2C19 Pharmacogenetic Phenotyping Probe Substrate

The formation of N-demethyltapentadol as a CYP2C19-dependent reaction—with intrinsic clearance varying 946-fold across 31 characterized allelic variants, from 0.32% (CYP2C19.2G) to 302.22% (CYP2C19.29) of wild-type activity—positions this compound as a specific and well-characterized probe substrate for CYP2C19 phenotyping assays [1]. Unlike the major glucuronidation pathway (~70% of tapentadol clearance), which is mediated by multiple UGT isoforms and less genetically variable, the N-demethylation route provides a focused readout of CYP2C19 catalytic function [2]. Laboratories conducting in vitro CYP2C19 pharmacogenetic panels or drug interaction screening can monitor N-demethyltapentadol formation rate as a quantitative endpoint, with the reference standard enabling precise calibration of UPLC-MS/MS detection systems.

Clinical Toxicology and Pain Management Compliance Monitoring

In clinical and forensic toxicology laboratories, N-demethyltapentadol serves as a mandatory confirmatory analyte alongside tapentadol for urine drug testing panels. The presence of N-desmethyltapentadol at concentrations ≥25 ng/mL, in conjunction with tapentadol, is considered a strong indicator of tapentadol use and is used for monitoring patient compliance in pain management programs [1]. The first reported postmortem distribution study established that N-desmethyltapentadol can be detected in femoral blood (0.07 mg/L), liver (0.19 mg/kg), urine, and bile, providing forensic toxicologists with distribution data for interpretation of tapentadol-related fatalities [2]. The certified reference standard (Cerilliant D-052) is supplied in Snap-N-Spike® format, enabling direct use as a calibrator or spiking solution in GC/MS and LC/MS confirmatory methods, and is DEA-exempt, facilitating procurement without controlled substance licensing requirements [3].

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